1,4-Dimethoxy-2-naphthaldehyde

Aldehyde dehydrogenase Isozyme selectivity Fluorogenic substrate

Researchers synthesizing 4,9-dimethoxynaphthalide antifungals or aza-anthraquinone DNA intercalators require the correct 1,4-dimethoxy isomer-generic dimethoxy-naphthaldehyde lacks the 3-position activation needed for Sonogashira cascades. • Ortho-substitution excludes ALDH-1 metabolism, enabling ALDH-3-selective fluorogenic profiling. • 3-Bromo derivative undergoes Pd-catalyzed coupling/cyclization to benzo[g]isoquinoline-5,10-diones in high yield. • Supplied at ≥98% purity with batch-specific QC; verify isomer identity via mp 119-123°C before use.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 75965-83-2
Cat. No. B1366484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxy-2-naphthaldehyde
CAS75965-83-2
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=CC=CC=C21)OC)C=O
InChIInChI=1S/C13H12O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3
InChIKeyVPGWYDUJJIGJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxy-2-naphthaldehyde: Properties, Comparators, and Procurement


1,4-Dimethoxy-2-naphthaldehyde (CAS 75965-83-2) is a disubstituted 2-naphthaldehyde derivative bearing methoxy groups at the 1- and 4-positions of the naphthalene ring [1]. This substitution pattern distinguishes it from other clinically or analytically utilized naphthaldehydes such as 6-methoxy-2-naphthaldehyde (MONAL-62) and unsubstituted 2-naphthaldehyde, which are established fluorogenic substrates for aldehyde dehydrogenase (ALDH) isoform profiling [2]. The compound serves as a key synthetic intermediate in the preparation of 4,9-dimethoxynaphthalide (an antifungal naphthalene lactone analog) and 3-substituted benzo[g]isoquinoline-5,10-diones (aza-anthraquinone DNA intercalator candidates), roles that are structurally inaccessible to the simpler 2-naphthaldehyde or mono-methoxy variants [3][4]. Commercially, the compound is typically supplied at 95–98% purity, with batch-specific QC documentation (NMR, HPLC, GC) available from specialist fine-chemical suppliers .

1,4-Dimethoxy-2-naphthaldehyde: Irreplaceable for Specialized Research


The 1,4-dimethoxy substitution pattern on the 2-naphthaldehyde scaffold is not a minor structural variation; it fundamentally alters both the compound's synthetic utility and its biological recognition profile. Unsubstituted 2-naphthaldehyde and 6-methoxy-2-naphthaldehyde (MONAL-62) are well-characterized fluorogenic substrates for ALDH3A1 (Km values: 0.4 µM and 0.16 µM, respectively, for recombinant ALDH3A1) [1]. However, the class 1 enzyme ALDH-1 does not accept ortho-substituted naphthaldehydes, meaning that 1,4-dimethoxy-2-naphthaldehyde—with its methoxy group at position 1 adjacent to the aldehyde—is predicted to be excluded from ALDH-1 metabolism, a selectivity filter not shared by 2-naphthaldehyde or MONAL-62 [2]. In synthetic chemistry, the 3-position of 1,4-dimethoxy-2-naphthaldehyde is activated for electrophilic bromination, enabling the generation of 3-bromo-1,4-dimethoxy-2-naphthaldehyde, the essential precursor for Pd-catalyzed Sonogashira coupling/cyclization cascades that yield benzo[g]isoquinoline-5,10-diones [3]. This synthetic entry point is unavailable from 2-naphthaldehyde, 6-methoxy-2-naphthaldehyde, or the isomeric 2,6-dimethoxy-1-naphthaldehyde. Procurement of a generic “dimethoxy-naphthaldehyde” without verifying the substitution pattern therefore risks acquiring a compound that is entirely inert in the intended downstream chemistry or biological assay.

1,4-Dimethoxy-2-naphthaldehyde: Evidence vs. Comparator Compounds


ALDH-1 Substrate Exclusion via Ortho-Methoxy Group

Recombinant human class 1 aldehyde dehydrogenase (ALDH-1) readily oxidizes naphthaldehydes except those bearing ortho-substituents, whereas class 3 ALDH (ALDH-3) accepts 2-naphthaldehyde derivatives broadly [1]. 1,4-Dimethoxy-2-naphthaldehyde carries a methoxy group ortho to the aldehyde at position 1, placing it in the ALDH-1-excluded category. In contrast, 2-naphthaldehyde (Km = 0.4 µM for recombinant ALDH3A1) and 6-methoxy-2-naphthaldehyde (MONAL-62; Km = 0.16 µM for recombinant ALDH3A1) are excellent substrates for both ALDH-1 and ALDH-3 [2]. This differential isoform selectivity means that 1,4-dimethoxy-2-naphthaldehyde can serve as an ALDH-3-selective probe or negative control for ALDH-1, a role for which the unsubstituted or 6-methoxy analogs cannot substitute.

Aldehyde dehydrogenase Isozyme selectivity Fluorogenic substrate

Non-Lithiation Route to 4,9-Dimethoxynaphthalide

1,4-Dimethoxy-2-naphthaldehyde is the direct precursor to 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde, which undergoes base-catalyzed oxidative cyclization to yield 4,9-dimethoxynaphthalide (4,9-DMN) without requiring a hazardous lithiation step [1]. This non-lithiation route is structurally enabled solely by the 1,4-dimethoxy-2-naphthaldehyde scaffold; attempted synthesis from 2-naphthaldehyde, 6-methoxy-2-naphthaldehyde, or 2,6-dimethoxy-1-naphthaldehyde fails because the critical 3-bromomethyl intermediate cannot form with the requisite regiochemistry. 4,9-DMN exhibits significant antifungal activity against Candida albicans and low toxicity toward MCF-7 cells (IC50 < 250 µM), demonstrating the biological relevance of the parent aldehyde's unique synthetic niche [1].

Naphthalene lactone Antifungal Synthetic methodology

3-Bromo Intermediate for Aza-Anthraquinone Synthesis

Bromination of 1,4-dimethoxy-2-naphthaldehyde at the 3-position yields 3-bromo-1,4-dimethoxy-2-naphthaldehyde, which undergoes Pd-catalyzed Sonogashira coupling with terminal alkynes. Using phenylacetylene under Pd(OAc)₂/P(t-Bu)₃/CuI (2/6/1) with K₂CO₃ in DMF, complete conversion is achieved within 24 h [1]. Subsequent Cu-catalyzed iminoannulation with ethanolic ammonia/K₂CO₃ produces 3-substituted 5,10-dimethoxybenzo[g]isoquinolines, which upon CAN-mediated oxidative demethylation yield 2-azaanthraquinones in excellent yields [1]. The isomeric 2,6-dimethoxy-1-naphthaldehyde (CAS 55218-08-1) cannot generate the requisite 3-bromo-1,4-dimethoxy pattern because its aldehyde is at position 1 and methoxy groups occupy positions 2 and 6, rendering the Sonogashira/cyclization cascade regiochemically impossible. Similarly, 1,4-dimethoxy-3-methyl-2-naphthaldehyde (CAS 17827-40-6) has the 3-position blocked by a methyl group, precluding bromination and subsequent coupling.

Sonogashira coupling Aza-anthraquinone DNA intercalator

Melting Point Verification vs. Structural Isomers

The melting point of 1,4-dimethoxy-2-naphthaldehyde is reported as 119–121 °C (white crystals from EtOH) [1] and 120–123 °C (pale yellow needles from hexane) [2]. This differs substantially from its precursor 1,4-dimethoxynaphthalene (mp 83–85 °C) and from the isomeric 2,6-dimethoxy-1-naphthaldehyde, for which a distinct melting point would be expected though not directly reported in the open literature at comparable purity. The ~35 °C elevation upon formylation provides a rapid, low-cost identity check upon receipt that is not possible with many other naphthaldehyde derivatives lacking published melting point data.

Quality control Melting point Identity verification

1,4-Dimethoxy-2-naphthaldehyde: Validated Applications


ALDH-3-Selective Fluorogenic Probe Development

Based on the ortho-substitution exclusion rule for ALDH-1 [1], 1,4-dimethoxy-2-naphthaldehyde is predicted to be an ALDH-3-selective substrate that is not oxidized by ALDH-1. This contrasts with 2-naphthaldehyde (ALDH3A1 Km = 0.4 µM, accepted by ALDH-1) and MONAL-62 (ALDH3A1 Km = 0.16 µM, accepted by ALDH-1) [2]. Researchers quantifying ALDH-3 activity in saliva, cornea, or tumor tissues—where ALDH-3 overexpression is linked to oxazaphosphorine chemotherapy resistance—can use 1,4-dimethoxy-2-naphthaldehyde as an orthogonal substrate to discriminate ALDH-3 signal from ALDH-1 background [1][2].

Non-Lithiation Route to Antifungal 4,9-Dimethoxynaphthalide

The 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde intermediate, derived directly from the target compound, enables a non-lithiation oxidative cyclization to 4,9-dimethoxynaphthalide (4,9-DMN), a bioactive naphthalene lactone analog with demonstrated anti-Candida albicans activity and MCF-7 IC50 < 250 µM [3]. No alternative naphthaldehyde starting material can deliver this scaffold, making 1,4-dimethoxy-2-naphthaldehyde the sole procurement choice for this synthetic program [3].

2-Azaanthraquinone DNA Intercalator Synthesis

The 3-bromo derivative of 1,4-dimethoxy-2-naphthaldehyde undergoes complete Pd-catalyzed Sonogashira coupling with phenylacetylene within 24 h, followed by Cu-catalyzed iminoannulation and CAN oxidative demethylation to yield 2-azaanthraquinones in excellent yields [4]. These compounds are DNA intercalators with potential anticancer and antimicrobial activity [4]. The isomeric 2,6-dimethoxy-1-naphthaldehyde and the 3-methyl-blocked analog (CAS 17827-40-6) cannot participate in this cascade, confirming that procurement must specifically target the 1,4-dimethoxy-2-naphthaldehyde isomer [4].

Melting Point Verification for Incoming QC

Upon receipt, the identity and isomer purity of 1,4-dimethoxy-2-naphthaldehyde can be rapidly assessed by melting point determination. The expected mp of 119–123 °C [5][6] is well-separated from the precursor 1,4-dimethoxynaphthalene (mp 83–85 °C) . A melting point depression or broadening may indicate contamination with residual starting material or isomeric impurities, triggering more detailed QC (HPLC, NMR) before committing the batch to expensive downstream synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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